Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate
Description
Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with a molecular formula of C45H89NO5 and a molecular weight of 724.19 g/mol . This compound is primarily used in biochemical research and is known for its unique structure, which includes a long aliphatic chain and multiple functional groups.
Properties
Molecular Formula |
C43H85NO5 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(4-dodecan-4-yloxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C43H85NO5/c1-5-9-12-15-19-24-31-40(30-8-4)48-43(47)35-29-37-44(38-39-45)36-28-23-18-22-27-34-42(46)49-41(32-25-20-16-13-10-6-2)33-26-21-17-14-11-7-3/h40-41,45H,5-39H2,1-4H3 |
InChI Key |
LCGUQJHPZKWKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC)OC(=O)CCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves multiple steps, including esterification and amide formation. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include heptadecanol, dodecan-4-yl bromide, and octanoic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and membrane biology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
- 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoic acid dodecan-4-yl ester
Uniqueness
Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of functional groups and long aliphatic chain, which confer distinct physicochemical properties and biological activities. This uniqueness makes it valuable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
